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Fluvastatin D6 sodium

Cat. No.: B1150001
M. Wt: 439.48
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Fluvastatin (B1673502) as a HMG-CoA Reductase Inhibitor in Research

Fluvastatin is a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. drugbank.comaacrjournals.org This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is the rate-limiting step in the cholesterol biosynthesis pathway. drugbank.comnih.gov By inhibiting this enzyme, fluvastatin effectively reduces the production of cholesterol in the liver. nih.gov This mechanism of action has made fluvastatin and other statins subjects of extensive research, not only for their lipid-lowering effects but also for their potential roles in other cellular processes. taylorandfrancis.commdpi.com

In a research context, fluvastatin is used to investigate the mevalonate pathway and its downstream effects. aacrjournals.orgtaylorandfrancis.com Studies have utilized fluvastatin to explore its impact on cell growth, apoptosis (programmed cell death), and various signaling pathways in different cell types, including cancer cells. aacrjournals.orgmdpi.comnih.gov For instance, research has shown that fluvastatin can inhibit the growth of non-small cell lung cancer cells by targeting HMG-CoA reductase and affecting signaling pathways like Braf/MEK/ERK1/2 and Akt. aacrjournals.orgnih.gov The presence of HMG-CoA reductase has also been confirmed in human platelets, and in vitro studies have shown that fluvastatin can inhibit platelet aggregation, suggesting direct effects beyond the liver. ahajournals.org

Significance of Deuterium (B1214612) Labeling (D6) for Advanced Research Applications

The replacement of six hydrogen atoms with deuterium atoms in the isopropyl group of Fluvastatin to create Fluvastatin D6 sodium provides a molecule that is chemically similar to the parent compound but has a higher mass. acanthusresearch.comsynzeal.com This key difference is the foundation of its utility in advanced research applications.

Key Applications of Deuterium Labeling:

Internal Standards in Mass Spectrometry: this compound is widely used as an internal standard for the quantification of fluvastatin in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). scioninstruments.comclearsynth.comcaymanchem.comveeprho.com Because it behaves nearly identically to the non-labeled fluvastatin during sample preparation and analysis but can be distinguished by its mass-to-charge ratio, it allows for highly accurate and precise measurement of the drug's concentration. scioninstruments.comclearsynth.com This helps to correct for variability during the analytical process, including matrix effects where other compounds in a complex sample might interfere with the measurement. clearsynth.com

Metabolic and Pharmacokinetic Studies: Deuterium labeling is a powerful tool for tracing the metabolic fate of drugs in the body. clearsynth.comsimsonpharma.comsymeres.com By administering Fluvastatin D6, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high specificity. hwb.gov.in This aids in identifying metabolites and understanding the metabolic pathways involved. clearsynth.comacs.org

Kinetic Isotope Effect (KIE) Studies: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. dovepress.com This difference can lead to a change in the rate of chemical reactions where this bond is broken, a phenomenon known as the kinetic isotope effect (KIE). nih.govportico.orgwikipedia.org Studying the KIE can provide valuable insights into reaction mechanisms. symeres.comportico.orgresearchgate.net In drug metabolism, if the C-H bond cleavage is a rate-determining step, deuteration can slow down the metabolism, which is a strategy sometimes explored in drug development. nih.govportico.org

Historical Perspective of Isotope-Labeled Compounds in Mechanistic Studies

The use of isotopes as tracers in biological and chemical research has a long history, revolutionizing the way scientists study complex systems. nih.govnih.gov Initially, radioactive isotopes (radionuclides) were predominantly used to elucidate metabolic pathways. nih.govbrainly.increative-proteomics.com By "labeling" a molecule with a radioactive atom, researchers could track its journey through various biochemical reactions. brainly.increative-proteomics.com

The development of methods to handle and detect stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offered a non-radioactive alternative for tracer studies. nih.govnih.govnih.gov This was particularly crucial for studying elements like nitrogen and oxygen, which lack long-lived radioisotopes. nih.gov The advent of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy greatly enhanced the utility of stable isotopes. hwb.gov.inacs.orgnih.govwikipedia.org These technologies allow for the precise detection and quantification of isotopically labeled molecules and their metabolic products, providing detailed information on metabolic fluxes and pathway dynamics. nih.govnih.gov This approach, often called Stable Isotope Resolved Metabolomics (SIRM), enables the tracking of individual atoms through complex metabolic networks. nih.gov

Scope and Objectives of this compound Research

The primary objective of using this compound in research is to serve as an analytical tool for the precise and accurate quantification of fluvastatin. caymanchem.comveeprho.com It is designated as a certified reference material or an internal standard for this purpose. lgcstandards.comsigmaaldrich.com

Specific Research Objectives Include:

Method Development and Validation: Developing and validating robust analytical methods, such as LC-MS/MS assays, for measuring fluvastatin concentrations in various biological matrices (e.g., plasma, tissue). synzeal.comclearsynth.com

Pharmacokinetic Analysis: Accurately determining the pharmacokinetic profile of fluvastatin, which includes its absorption, distribution, metabolism, and excretion rates. veeprho.comsimsonpharma.com

Metabolite Identification and Quantification: Aiding in the identification and quantification of fluvastatin metabolites by allowing researchers to distinguish drug-related material from endogenous compounds in a sample. acs.org

Bioequivalence Studies: Comparing the bioavailability of different formulations of fluvastatin.

In Vitro Metabolism Studies: Investigating the metabolic pathways of fluvastatin using liver microsomes or other in vitro systems.

Below is a table summarizing the properties of Fluvastatin and its deuterated analog.

PropertyFluvastatin SodiumThis compound
Chemical Formula C₂₄H₂₅FNNaO₄C₂₄H₁₉D₆FNNaO₄
Molecular Weight 433.45 g/mol sigmaaldrich.com~439.48 g/mol biocompare.com
Primary Use in Research HMG-CoA Reductase Inhibitor drugbank.comInternal Standard for Quantification caymanchem.com
Key Feature Pharmacologically active compound drugbank.comStable isotope-labeled analog acanthusresearch.com

Properties

Molecular Formula

C24H19D6FNNaO4

Molecular Weight

439.48

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Fluvastatin D6 Sodium

Strategies for Deuterium (B1214612) Introduction into the Fluvastatin (B1673502) Scaffold

The introduction of deuterium into the fluvastatin molecule is not a trivial step but rather the cornerstone of the synthesis. The stability of the C-D bond is critical, and therefore, the deuterium atoms are placed on the isopropyl group, where they are not susceptible to exchange under typical physiological or analytical conditions. The strategies employed must be robust enough to achieve high levels of isotopic incorporation without compromising the complex structure of the final molecule.

Achieving the correct stereochemistry of the dihydroxyheptenoic acid side chain is a critical challenge in fluvastatin synthesis. google.com While the deuterium atoms in Fluvastatin D6 are not on a chiral center, the synthetic route must preserve the desired 3R,5S configuration of the side chain. Stereoselective deuteration can be approached through biocatalytic methods, which utilize enzymes to perform highly specific transformations. For instance, evolved enzymes like α-oxo-amine synthases can be used to install deuterium atoms site- and stereoselectively on precursor molecules using D₂O as the deuterium source. nih.gov Another approach involves the stereoselective reduction of a ketone precursor. The use of diketoreductases can facilitate the double reduction of a β,δ-diketo ester, introducing two chiral centers with high precision, a technique applicable to the synthesis of various statin side chains. nih.gov These enzymatic strategies offer mild reaction conditions and high stereocontrol, which are advantageous in complex syntheses. nih.govnih.gov

The synthesis generally involves the construction of the indole (B1671886) core followed by the attachment and elaboration of the dihydroxyheptenoic acid side chain. researchgate.net A common industrial process involves an aldol-like condensation between E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal and tert-butyl acetoacetate (B1235776) to form the basic pharmacophore. researchgate.net For the D6 variant, the starting indole would be substituted with a deuterated isopropyl group. This is achieved by using a deuterated precursor, such as 2-aminopropane-d6 or isopropyl-d6 bromide, in the initial steps of building the indole ring system.

Precursors and Intermediates in Fluvastatin D6 Sodium Synthesis

The synthesis of this compound involves a series of well-defined intermediates. The pathway is analogous to the non-deuterated version, with the isotopic label being carried through from a deuterated starting material.

A plausible synthetic sequence starts with the synthesis of the deuterated indole core. The key difference from the standard synthesis is the use of N-(propan-2-yl-d6)aniline as a precursor. The general steps leading to the final compound involve several key intermediates.

Key Intermediates in Fluvastatin Synthesis:

Intermediate Name CAS Number Role in Synthesis
E-3-(methyl Phenyl Amino)-2-Propenal 34900-01-1 Precursor for forming the indole-2-yl-propenal moiety.
(E)-3-[3'-(4''-Fluorophenyl)-1'-(1''-methylethyl)-1H-indol-2''-yl]-2-propnal 93957-50-7 The core aldehyde to which the side chain is attached. For the D6 version, this would be deuterated on the methylethyl group.
tert-Butyl (E)-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-3-hydroxy-5-oxo-6-heptenoate 375846-25-6 Product of the initial condensation reaction, before the final stereoselective reduction.

The table lists intermediates for the non-deuterated synthesis; for Fluvastatin D6, the corresponding deuterated analogues are used. manusaktteva.com

The synthesis proceeds by condensing the deuterated indole aldehyde with the dianion of tert-butyl acetoacetate. This is followed by a stereoselective reduction of the resulting ketone to establish the syn-1,3-diol structure. researchgate.net The final steps involve the hydrolysis of the tert-butyl ester to the carboxylic acid and subsequent salt formation with sodium hydroxide (B78521) to yield this compound. google.com

Optimization of Synthetic Routes for Yield and Isotopic Purity

Optimizing the synthesis of this compound focuses on two critical parameters: maximizing the chemical yield and ensuring high isotopic purity (i.e., minimal presence of non-deuterated or partially deuterated species).

| Isotopic Purity | Using highly enriched deuterated precursors (>98% D) and designing the synthetic route to avoid any steps that could cause H/D exchange. | Final product with high isotopic enrichment, typically >99%, ensuring its reliability as an internal standard. google.com |

Isolation and Purification Techniques for Deuterated Fluvastatin

The final stages of the synthesis involve the isolation and purification of this compound to meet the stringent purity requirements for its use as an analytical standard. The process typically begins after the hydrolysis of the ester precursor.

Saponification and Extraction: The methyl or tert-butyl ester of Fluvastatin D6 is hydrolyzed using sodium hydroxide in a solvent like ethanol (B145695) or methanol. google.com After hydrolysis, the solvent is often evaporated. The resulting crude sodium salt is then taken up in water. This aqueous solution may be washed with a non-polar organic solvent (e.g., hexanes) to remove any unreacted starting materials or non-polar impurities.

Crystallization: Crystallization is a key technique for purifying the final product. Fluvastatin sodium can exist in various crystalline forms. google.com The crude product can be crystallized from a solvent system, such as acetonitrile (B52724)/water. google.com The process involves dissolving the crude material and then carefully changing conditions (e.g., cooling, adding an anti-solvent) to induce the formation of pure crystals, leaving impurities behind in the solution.

Filtration and Drying: The purified crystals are isolated by filtration, often under an inert nitrogen atmosphere to prevent degradation. google.com The collected solid is then washed with a volatile solvent like hexane (B92381) to remove residual impurities and processing solvents. google.com Finally, the product is dried under vacuum at an elevated temperature (e.g., 50°C) to remove all traces of solvents, yielding the final, highly pure this compound salt. google.com

Chromatographic Methods: For achieving the highest possible purity, chromatographic techniques may be employed. Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and assess the purity of the final product, often using a developing system like chloroform:hexane:methanol:glacial acetic acid. sphinxsai.com For preparative purification, column chromatography could be used to separate the desired product from any closely related impurities.

The combination of these techniques ensures the final this compound is a well-characterized solid with high chemical and isotopic purity, suitable for its intended analytical applications.

Advanced Analytical Methodologies Utilizing Fluvastatin D6 Sodium

Mass Spectrometry-Based Quantification Techniques

Fluvastatin (B1673502) D6 sodium is a cornerstone in modern analytical workflows, particularly in the realm of mass spectrometry. Its utility stems from its near-identical chemical and physical properties to the unlabeled Fluvastatin, with the key distinction of a higher mass due to the deuterium (B1214612) atoms. This characteristic allows it to be distinguished by a mass spectrometer while ensuring it behaves similarly to the analyte during sample preparation and analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods is a primary application for Fluvastatin D6 sodium. In a typical method, chromatographic separation is achieved using a reverse-phase C18 column. The mobile phase often consists of a gradient mixture of an aqueous solution (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. This separation is crucial for resolving Fluvastatin from other compounds in the sample matrix.

Following chromatographic separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source is commonly used, often in negative ion mode, which has been shown to provide a better signal-to-noise ratio for statins. The mass spectrometer is operated in the scheduled multiple reaction monitoring (SMRM) mode to enhance sensitivity and specificity. In this mode, specific precursor-to-product ion transitions are monitored for both Fluvastatin and the this compound internal standard. For instance, a published method for the simultaneous detection of several statins utilized the transition of m/z 416.2 → 354.2 for Fluvastatin D6. researchgate.net

The development of such methods involves optimizing several parameters, including the mobile phase composition, flow rate, column temperature, and mass spectrometer settings (e.g., declustering potential and collision energy). The goal is to achieve a balance between chromatographic resolution, analysis time, and sensitivity. researchgate.net

Table 1: Exemplary Mass Spectrometry Parameters for this compound
ParameterValue
CompoundFluvastatin D6
Precursor Ion (m/z)416.2
Product Ion (m/z)354.2
Ionization ModeNegative Electrospray Ionization (ESI)

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more common for the analysis of statins due to their polarity and thermal properties, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring a derivatization step to increase the volatility and thermal stability of the analyte. Although specific applications detailing the use of this compound in GC-MS are not widely documented in the scientific literature, the principles of its use would be analogous to other stable isotope-labeled internal standards.

In a GC-MS method for fluvastatin, a derivatization agent would be used to convert the carboxylic acid and hydroxyl groups into less polar and more volatile silyl (B83357) derivatives. nih.gov A stable isotope-labeled internal standard, such as this compound, would undergo the same derivatization process. The analysis would then proceed by monitoring specific ions for the derivatized analyte and the internal standard. For example, a study using [18O2]-Fluvastatin as an internal standard monitored m/z 554.26 for the derivatized fluvastatin and m/z 558.26 for the labeled standard. nih.gov A similar approach would be taken with this compound, with the specific mass-to-charge ratios adjusted accordingly.

Role as an Internal Standard in Isotope Dilution Mass Spectrometry

This compound is an exemplary internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard quantitative technique. In this approach, a known quantity of the isotopically labeled standard (this compound) is added to the sample at the earliest stage of the analytical process.

The fundamental advantage of this technique is that the internal standard experiences the same experimental variations as the analyte of interest. Any loss of analyte during sample extraction, purification, or derivatization will be mirrored by a proportional loss of the internal standard. Similarly, variations in instrument response, such as fluctuations in ionization efficiency (matrix effects), will affect both the analyte and the internal standard to the same degree. eijppr.com

Because the mass spectrometer can differentiate between the analyte and the isotopically labeled standard based on their mass difference, the ratio of their signal intensities can be used to calculate the precise concentration of the analyte in the original sample. This method significantly improves the accuracy and precision of quantification by correcting for both systematic and random errors that can occur during analysis.

Validation of Bioanalytical Methods for Fluvastatin and its Metabolites

The validation of bioanalytical methods is a critical process to ensure that the method is reliable, reproducible, and suitable for its intended purpose. When this compound is used as an internal standard in methods for quantifying fluvastatin, the validation process assesses various performance characteristics.

Assessment of Accuracy, Precision, and Linearity

A key part of method validation is demonstrating the accuracy, precision, and linearity of the assay.

Accuracy refers to the closeness of the measured concentration to the true concentration. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percentage of recovery. For bioanalytical methods, the mean accuracy should generally be within ±15% of the nominal value. researchgate.net

Precision measures the degree of scatter or agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels. The precision should not exceed 15% CV. researchgate.net

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. researchgate.net

Table 2: Representative Validation Data for a Fluvastatin Bioanalytical Method
ParameterConcentration LevelAcceptance CriteriaTypical Result
Accuracy (% Recovery)Low QC85-115%95.58 - 100.35% researchgate.net
High QC85-115%96.12 - 100.82% researchgate.net
Precision (% RSD)Intra-day≤15%0.64 - 1.56% researchgate.net
Inter-day≤15%0.42 - 1.27% researchgate.net
Linearity (r²)Calibration Range≥0.99>0.999 researchgate.netresearchgate.net

Evaluation of Matrix Effects and Selectivity

Matrix effects occur when components of the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to ion suppression or enhancement. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as it co-elutes with the analyte and is affected similarly by the matrix. eijppr.com The matrix effect is quantitatively assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The internal standard-normalized matrix factor should be consistent across different lots of the biological matrix. nih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is ensured through a combination of chromatographic separation and the specificity of the mass spectrometric detection. researchgate.net For selectivity assessment, blank matrix samples from multiple sources are analyzed to check for any interfering peaks at the retention time of the analyte and internal standard. nih.gov The use of specific precursor-to-product ion transitions in MS/MS provides a high degree of selectivity, minimizing the risk of interference from other substances. researchgate.net

Enantioselective Analytical Approaches for Fluvastatin Stereoisomers

Fluvastatin is administered as a racemic mixture of two enantiomers: (+)-3R,5S-fluvastatin and (-)-3S,5R-fluvastatin. nih.gov Although these stereoisomers have the same chemical structure, they can exhibit different pharmacological and pharmacokinetic properties. nih.gov This necessitates the development of enantioselective (chiral) analytical methods to separate and quantify each isomer individually, particularly in biological matrices like plasma. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is the most common technique for chiral separation of fluvastatin. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The use of a stable, deuterated internal standard like this compound is critical in these assays to ensure precise and accurate quantification, especially at the low concentrations typically found in plasma samples. nih.gov

Several studies have developed and validated such methods:

An HPLC method using a Chiralcel® OD-R column with a mobile phase of acetonitrile, methanol, and water containing formic acid has been successfully used for the enantioselective analysis of fluvastatin in plasma. nih.govcapes.gov.br This method, coupled with tandem mass spectrometry (LC-MS/MS), provides high sensitivity, with a quantification limit as low as 1.5 ng/mL for each enantiomer. nih.gov

Another approach utilized a Chiralcel OD-H column with fluorescence detection, which also effectively separated the (+)-3R,5S and (-)-3S,5R isomers for pharmacokinetic studies. nih.gov

Capillary electrophoresis (CE) has also been employed for chiral separation, using (2-hydroxypropyl)-β-cyclodextrin as a chiral selector in the running buffer. nih.gov

Pharmacokinetic studies using these methods have revealed stereoselectivity in fluvastatin's disposition, with plasma concentrations of the (-)-3S,5R isomer often being higher than the (+)-3R,5S isomer after administration of the racemic mixture. nih.govnih.gov

The table below details parameters from various enantioselective methods for fluvastatin.

Method Chiral Stationary Phase / Selector Mobile Phase / Buffer Detection Quantification Limit (per enantiomer) Reference
HPLCChiralcel® OD-RAcetonitrile:Methanol:Water (24:36:40) with 0.1% Formic AcidMS/MS1.5 ng/mL nih.gov
HPLCChiralcel OD-HNot specifiedFluorescence (Ex: 305 nm, Em: 390 nm)0.75 ng/mL nih.gov
Capillary Electrophoresis(2-hydroxypropyl)-β-cyclodextrin100 mM Borate solution with 30 mg/mL HP-β-CDNot specified2.5 µg/mL nih.gov

Other Chromatographic Techniques for Separation and Detection

Besides reversed-phase and chiral HPLC, other chromatographic techniques have been developed for the separation and detection of fluvastatin. These methods offer alternative approaches that may be advantageous for specific applications, such as analyzing different sample matrices or achieving different analytical objectives. In many of these advanced methods, particularly those coupled with mass spectrometry, this compound is the ideal internal standard.

Gas Chromatography (GC): A GC method coupled with a Flame Ionization Detector (GC-FID) has been developed for the assay of fluvastatin. scielo.br Due to the low volatility of fluvastatin sodium, a derivatization step is required. The drug is silylated using N,O-bis(trimethylsilyl)trifluoroacetamide-1% trimethylchlorosilane to increase its volatility before injection into the GC system. scielo.br The method was validated and shown to be linear over a concentration range of 10.0 to 50.0 µg/mL. scielo.br

Capillary Electrophoresis (CE): CE offers a different separation mechanism based on the electrophoretic mobility of analytes in an electric field. It has been used for the analysis of fluvastatin in pharmaceutical formulations and serum. oarjpublication.com As mentioned previously, CE can also be adapted for chiral separations by adding a chiral selector to the buffer. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique used extensively for quantifying fluvastatin in biological fluids. nih.govresearchgate.net The method combines the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. This approach allows for very low detection limits and high specificity, as it monitors for a specific mass-to-charge ratio transition of the parent ion to a product ion. nih.gov The use of this compound as an internal standard is particularly well-suited for LC-MS/MS because its mass is distinct from the unlabeled analyte, preventing interference while ensuring accurate correction for matrix effects and extraction variability. nih.gov

The following table compares these different chromatographic techniques for fluvastatin analysis.

Technique Principle of Separation Key Features Common Detector Application Example
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Requires derivatization for non-volatile analytes like fluvastatin. scielo.brFlame Ionization Detector (FID)Quality control assay of fluvastatin in pharmaceutical preparations. scielo.br
Capillary Electrophoresis (CE) Differential migration of ions in an electric field.High separation efficiency; can be used for chiral separations with additives. nih.govUV or Diode Array DetectorDetermination of fluvastatin in pharmaceutical formulations and serum. oarjpublication.com
LC-MS/MS Partitioning between liquid mobile and stationary phases, coupled with mass-based detection.High sensitivity and selectivity; ideal for complex matrices. nih.govTandem Mass SpectrometerEnantioselective pharmacokinetic studies of fluvastatin in human plasma. nih.gov

Application in Mechanistic Metabolic Pathway Elucidation of Fluvastatin

In Vitro Studies of Fluvastatin (B1673502) Metabolism Using D6 Analog

In vitro systems are fundamental for investigating the metabolic stability and pathways of a drug candidate in a controlled environment. The use of Fluvastatin D6 in these assays is instrumental for generating precise data on its metabolic fate.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. youtube.comspringernature.com Studies using human liver microsomes (HLM) and rat liver microsomes (RLM) are standard procedures to predict the hepatic clearance of a drug in vitro. enamine.net

In these experiments, Fluvastatin D6 is incubated with liver microsomes in the presence of necessary cofactors like NADPH. mdpi.com Over time, samples are taken and analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to measure the rate of disappearance of the parent compound (Fluvastatin D6). springernature.com This provides data on its metabolic stability and intrinsic clearance. The known metabolic pathways of Fluvastatin, involving hydroxylation and N-deisopropylation, have been extensively characterized using these microsomal systems. clinpgx.orgnih.gov The D6 label ensures that the compound's degradation is accurately measured without interference from other substances in the microsomal preparation.

A primary application of Fluvastatin D6 is in the identification of its metabolic products. When Fluvastatin D6 is metabolized, the deuterium (B1214612) atoms are retained on the core structure of the resulting metabolites. This mass shift of +6 atomic mass units allows for their unambiguous detection and characterization by mass spectrometry. nih.gov

The primary metabolites of Fluvastatin are formed through hydroxylation and N-dealkylation. clinpgx.org Using the deuterated analog, researchers can confirm the identity of these products in complex mixtures. The main metabolites identified are:

5-hydroxy Fluvastatin D6: Formed by hydroxylation at the 5-position of the indole (B1671886) ring.

6-hydroxy Fluvastatin D6: Formed by hydroxylation at the 6-position of the indole ring. This is often the most abundant metabolite. clinpgx.org

N-desisopropyl Fluvastatin D6: Formed by the removal of the isopropyl group from the nitrogen atom.

The table below summarizes the key deuterated metabolites and the mass spectrometric information used for their characterization.

Metabolite NameMetabolic ReactionExpected Mass Shift from Unlabeled Metabolite
5-hydroxy Fluvastatin D6Hydroxylation+6 amu
6-hydroxy Fluvastatin D6Hydroxylation+6 amu
N-desisopropyl Fluvastatin D6N-deisopropylation+6 amu

In vitro studies with human liver microsomes and recombinant CYP enzymes have established that Fluvastatin's metabolism is catalyzed by multiple isoforms. nih.gov CYP2C9 is the primary enzyme responsible for the biotransformation of Fluvastatin, contributing to 50-80% of its metabolism. nih.gov

The use of specific chemical inhibitors or antibodies for different CYP enzymes in these assays helps delineate the contribution of each isozyme to the formation of specific metabolites. nih.gov

CYP2C9: This is the main enzyme involved, capable of generating all three primary metabolites: 5-hydroxy, 6-hydroxy, and N-desisopropyl Fluvastatin. clinpgx.orgnih.gov The formation of 6-hydroxy and N-desisopropyl metabolites is almost exclusively done by CYP2C9. nih.gov

CYP3A4: This enzyme also contributes to the formation of the 5-hydroxy metabolite. nih.govnih.gov Some studies suggest it plays a major role in forming the 6-hydroxy metabolite. nih.gov

CYP2C8: This isozyme is also involved in the formation of the 5-hydroxy metabolite, although to a lesser extent than CYP2C9. nih.govnih.gov

The following table details the involvement of major CYP isozymes in Fluvastatin's metabolism.

CYP IsozymeMetabolites FormedRelative Contribution
CYP2C9 5-hydroxy Fluvastatin, 6-hydroxy Fluvastatin, N-desisopropyl FluvastatinMajor contributor (50-80%) nih.gov
CYP3A4 5-hydroxy Fluvastatin, 6-hydroxy FluvastatinMinor to moderate contributor nih.govnih.gov
CYP2C8 5-hydroxy FluvastatinMinor contributor nih.govnih.gov

Ex Vivo and In Vivo Animal Model Studies for Metabolic Profiling (excluding clinical pharmacokinetics)

Animal models are essential for understanding how a drug is metabolized and distributed within a whole organism. Fluvastatin D6 sodium is a valuable tool in these studies for tracing the drug's journey and quantifying its presence in various tissues and fluids.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in vivo without the need for radioactive materials. researchgate.netnih.gov When an animal model is administered Fluvastatin D6, the deuterium-labeled compound and its metabolites can be tracked through the body.

Researchers can collect various biological samples—such as blood, urine, and feces—at different time points. nih.gov Analysis of these samples by LC-MS/MS allows for the detection of the parent D6 compound and its D6-labeled metabolites. This provides a dynamic picture of the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. This method helps to determine the primary routes of elimination and identify which metabolites are present in circulation versus those that are excreted. researchgate.net

One of the most critical applications of this compound is its use as an internal standard for the quantitative analysis of Fluvastatin in biological matrices. researchgate.net In bioanalytical methods, an internal standard is a compound with very similar physicochemical properties to the analyte, which is added in a known quantity to samples.

Because Fluvastatin D6 has nearly identical chemical properties and chromatographic behavior to unlabeled Fluvastatin, it is an ideal internal standard. It co-elutes with the analyte but is distinguished by its higher mass in the mass spectrometer. By comparing the instrument's response for the analyte to that of the known amount of the internal standard, highly accurate and precise quantification of Fluvastatin and its metabolites in complex samples like plasma or tissue homogenates can be achieved. nih.govnih.gov

The table below illustrates how data from such a quantitative study in an animal model might be presented, showing the relative distribution of the parent drug and its key metabolites in different biological samples.

Biological MatrixCompoundConcentration (Example Units)% of Total Drug-Related Material
Plasma Fluvastatin150 ng/mL45%
6-hydroxy Fluvastatin120 ng/mL36%
5-hydroxy Fluvastatin45 ng/mL14%
N-desisopropyl Fluvastatin18 ng/mL5%
Urine FluvastatinLow<1%
Metabolites (Conjugated)Moderate~5%
Feces FluvastatinLow~5%
MetabolitesHigh>85%

Investigation of Metabolic Pathways beyond Oxidative Metabolism

While oxidative metabolism, particularly hydroxylation, is a major route for Fluvastatin's breakdown, other pathways such as N-dealkylation and beta-oxidation also play a significant role. The use of this compound is instrumental in unequivocally identifying the metabolites generated through these less predominant, yet important, routes.

N-dealkylation: This process involves the removal of the N-isopropyl group from the fluvastatin molecule. Studies on fluvastatin metabolism in humans have identified N-desisopropyl-fluvastatin as a metabolite found in feces. nih.gov In rat studies, the desisopropyl metabolite has also been observed. nih.gov When this compound is administered, the deuterium atoms are located on the isopropyl group. The N-dealkylation reaction would lead to the formation of a non-labeled N-desisopropyl fluvastatin metabolite and a D6-labeled acetone (B3395972) byproduct. However, if the deuterium label were placed on a different part of the molecule, the resulting N-desisopropyl fluvastatin would retain the label. This allows researchers to confirm the metabolic link between the parent drug and the N-dealkylated product by tracking the isotopic signature.

Beta-oxidation: Fluvastatin can also undergo beta-oxidation of its heptenoic acid side chain. This pathway is particularly noteworthy as it occurs subsequent to N-dealkylation. A key metabolite identified in human plasma is the desisopropylpropionic acid derivative of fluvastatin. nih.gov This metabolite's formation indicates a two-step metabolic process: first, the N-isopropyl group is removed (N-dealkylation), and second, the remaining side chain undergoes beta-oxidation, a process typically associated with fatty acid metabolism, which shortens the carboxylic acid chain. nih.govdrugbank.comnih.gov

The use of this compound provides a clear method for tracing this complex pathway. By administering the labeled compound, researchers can use mass spectrometry to detect metabolites that exhibit a specific mass shift corresponding to the deuterium label. This confirms that these metabolites originate from the administered fluvastatin and allows for the precise mapping of sequential metabolic steps like N-dealkylation followed by beta-oxidation.

Table 1: Key Non-Oxidative Metabolites of Fluvastatin

Metabolite NameMetabolic Pathway(s)Biological Matrix
N-desisopropyl-fluvastatinN-dealkylationFeces nih.gov
Desisopropylpropionic acid derivativeN-dealkylation, Beta-oxidationPlasma nih.gov

Development of Analytical Strategies for Metabolite Isolation and Structural Assignment

The identification and structural characterization of drug metabolites from complex biological matrices require sophisticated analytical techniques. The use of a stable isotope-labeled compound like this compound is a key component of these strategies, significantly enhancing the detection and confirmation of drug-related metabolites against a high background of endogenous molecules.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are fundamental for the separation of the parent drug from its various metabolites. nih.gov The successful chromatographic separation is crucial, especially when dealing with isobaric compounds—molecules that have the same mass but different structures, such as stereoisomers of fluvastatin or its metabolites. nih.gov

Following separation, mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the definitive tool for detection and structural elucidation. nih.govnih.gov When analyzing samples from a study using this compound, analysts look for pairs of signals in the mass spectrum: one corresponding to the unlabeled metabolite and one at a higher mass (shifted by 6 Daltons, in the case of a fully retained D6 label) corresponding to the deuterated metabolite. This "doublet" signature is a clear indication of a drug-derived metabolite.

High-resolution mass spectrometry (HRMS) platforms, such as quadrupole time-of-flight (Q-TOF) mass spectrometers, provide highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental composition of a metabolite, further aiding in its identification. The fragmentation pattern of a metabolite, obtained through MS/MS, provides structural information that helps in pinpointing the site of metabolic modification. By comparing the fragmentation pattern of a suspected metabolite with that of the parent drug, researchers can deduce the structural changes that have occurred.

Table 2: Analytical Techniques for Fluvastatin Metabolite Analysis

TechniqueApplication
HPLC/UHPLCSeparation of fluvastatin from its metabolites in biological samples. nih.gov
Mass Spectrometry (MS)Detection of metabolites based on their mass-to-charge ratio.
Tandem MS (MS/MS)Structural elucidation through fragmentation analysis. nih.govnih.gov
High-Resolution MS (HRMS)Accurate mass measurement to determine elemental composition. nih.gov

Role in Preclinical Pharmacological and Biochemical Investigations

Characterization of HMG-CoA Reductase Inhibition Kinetics and Mechanism

Fluvastatin (B1673502) acts as a competitive inhibitor of HMG-CoA reductase, binding to the enzyme's active site with high affinity. drugbank.comniscair.res.inhelsinki.fi This interaction prevents the substrate, HMG-CoA, from binding, thereby halting the production of mevalonate (B85504), a crucial precursor in the cholesterol synthesis cascade. drugbank.comhelsinki.fi

In Vitro Enzyme Inhibition Assays

In vitro assays are fundamental in determining the inhibitory potency of compounds like Fluvastatin. These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by half, known as the IC50 value. Studies have consistently demonstrated Fluvastatin's potent inhibition of HMG-CoA reductase.

For instance, one study reported an IC50 of 8 nM for Fluvastatin. medchemexpress.commedchemexpress.com Another investigation using human liver microsomes found the IC50 to be in the range of 40-100 nM. rndsystems.comtocris.com A separate comparative study optimized a spectrophotometric assay and determined the IC50 of Fluvastatin to be 0.015 µM (or 15 nM). bioline.org.br The differences in reported IC50 values can be attributed to variations in experimental conditions, such as the source of the enzyme (e.g., rat liver microsomes, human catalytic domain) and the specific assay protocol used. bioline.org.br

In Vitro HMG-CoA Reductase Inhibition by Fluvastatin
IC50 ValueSource/Assay ConditionsReference
8 nMNot specified medchemexpress.commedchemexpress.com
40-100 nMHuman liver microsomes rndsystems.comtocris.com
15 nM (0.015 µM)Optimized spectrophotometric assay (Wistar rat liver microsomes) bioline.org.br
256 nMInhibition kinetics analysis acs.org

Competitive Binding Studies

Molecular docking and binding studies have further elucidated the interaction between Fluvastatin and HMG-CoA reductase. These studies confirm that Fluvastatin binds to the active site of the enzyme. niscair.res.inniscpr.res.in The binding is characterized by its competitive nature with respect to the HMG-CoA substrate. acs.org The unique structure of Fluvastatin, particularly its fluorophenyl group, enhances its binding affinity through specific interactions like hydrogen bonding and hydrophobic interactions within the enzyme's active site. niscpr.res.inscbt.com In silico analysis has shown that Fluvastatin achieves a high docking score, indicating a strong and favorable binding interaction with HMG-CoA reductase. niscpr.res.in

Mechanistic Studies on Cellular Pathways (e.g., Nrf2-dependent antioxidant pathway)

Beyond its primary role in cholesterol synthesis, Fluvastatin has been shown to modulate various cellular pathways, including those related to oxidative stress and inflammation. A key pathway of interest is the one regulated by the transcription factor nuclear factor-erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response. plos.orgnih.gov

Investigation in Vascular Smooth Muscle Cells

Research has specifically highlighted Fluvastatin's effects on vascular smooth muscle cells (VSMCs), which are critically involved in the development of atherosclerosis. koreascience.krkoreamed.org Studies have shown that Fluvastatin can protect VSMCs against oxidative stress by activating the Nrf2-dependent antioxidant pathway. medchemexpress.comselleckchem.comoncotarget.com

In one study, Fluvastatin was found to upregulate Nrf2 and its downstream antioxidant target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1), in VSMCs. plos.orgnih.gov This activation was shown to be dependent on the ERK5 signaling pathway. plos.orgnih.gov By stimulating this pathway, Fluvastatin inhibits VSMC proliferation and migration induced by advanced glycation end products (AGEs), which are implicated in diabetic vascular complications. plos.orgnih.gov Other research has demonstrated that Fluvastatin inhibits VSMC proliferation by targeting connective tissue growth factor (CTGF). koreascience.krkoreamed.org Additionally, Fluvastatin has been shown to upregulate inducible nitric oxide synthase (iNOS) expression in VSMCs through the inhibition of the Rho protein, a small G protein. ahajournals.org

Studies on Oxidative Stress Modulation

Fluvastatin exhibits direct antioxidant properties and modulates cellular responses to oxidative stress. rndsystems.comnih.govtandfonline.com It has been shown to reduce markers of oxidative stress, such as 4-hydroxynonenal (B163490) (4-HNE), in various cell types. nih.govspandidos-publications.com In a rat model of arthritis, Fluvastatin administration decreased levels of p22phox, a component of NAD(P)H oxidase which produces superoxide (B77818) radicals, and reduced markers of oxidative damage in the aorta. nih.gov In hyperlipidemic patients, Fluvastatin therapy was found to decrease urinary levels of an oxidative stress marker, 8-iso-prostaglandin F2α. jst.go.jp The mechanism for this antioxidant effect involves the activation of protective pathways, such as the Nrf2 system, which leads to the expression of several antioxidant genes. plos.orgoncotarget.commdpi.com

Fundamental Investigations into Cell Biology Phenomena (e.g., Ferroptosis in Endothelial Cells)

Recent research has uncovered a novel role for Fluvastatin in protecting against ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.

Investigation in Endothelial Cells

Studies have demonstrated that Fluvastatin can protect vascular endothelial cells from ferroptosis induced by oxidized low-density lipoprotein (ox-LDL), a key player in atherosclerosis. nih.govspandidos-publications.comnih.govspandidos-publications.com This protective effect is linked to Fluvastatin's ability to counteract the ox-LDL-induced downregulation of two key anti-ferroptotic proteins: glutathione (B108866) peroxidase 4 (GPx4) and the cystine-glutamate antiporter (xCT). nih.govspandidos-publications.comnih.govspandidos-publications.commdpi.com By preserving the function of GPx4 and xCT, Fluvastatin helps maintain the cellular antioxidant capacity and prevents the lipid peroxidation that drives ferroptosis. nih.govspandidos-publications.comnih.gov This novel function highlights a new mechanism by which Fluvastatin may exert its protective effects on the vasculature, independent of its cholesterol-lowering action. nih.govspandidos-publications.com

Summary of Fluvastatin's Preclinical Effects
Area of InvestigationKey FindingCell/Model SystemReference
HMG-CoA Reductase InhibitionCompetitive inhibitor with IC50 in the nanomolar range.In vitro enzyme assays medchemexpress.comtocris.combioline.org.br
Nrf2 Pathway ActivationProtects against oxidative stress via Nrf2-dependent antioxidant gene expression.Vascular Smooth Muscle Cells plos.orgnih.govselleckchem.com
Oxidative Stress ModulationReduces markers of oxidative stress and damage.Rat models, Human patients nih.govjst.go.jp
Ferroptosis InhibitionProtects against ox-LDL-induced ferroptosis by regulating GPx4 and xCT.Human Endothelial Cells nih.govspandidos-publications.comnih.govmdpi.com

Use of D6 Analog in Receptor Binding and Target Engagement Studies

Fluvastatin D6 sodium, a deuterated isotopologue of fluvastatin sodium, serves a specialized and critical role in preclinical pharmacological and biochemical research, particularly in studies aimed at elucidating receptor binding and target engagement of the parent compound, fluvastatin. The substitution of hydrogen atoms with deuterium (B1214612) on the N-isopropyl group creates a heavier, more stable molecule without significantly altering its fundamental chemical properties or biological activity. scirp.orgresearchgate.net This characteristic makes it an invaluable tool for quantitative analysis in complex biological matrices.

The primary application of this compound in this context is as an internal standard for mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). caymanchem.com In preclinical investigations designed to measure the binding affinity and engagement of fluvastatin with its molecular targets, precise quantification of the drug is paramount. By adding a known quantity of this compound to the experimental samples, researchers can accurately determine the concentration of the non-deuterated, active drug. caymanchem.comnih.gov The slight increase in mass due to the deuterium atoms allows the mass spectrometer to distinguish between the standard (Fluvastatin D6) and the analyte (fluvastatin), ensuring high precision in pharmacokinetic and target binding studies. nih.gov

Fluvastatin's principal molecular target is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. drugbank.com Fluvastatin acts as a competitive inhibitor of this enzyme. drugbank.comacetherapeutics.commedchemexpress.com Target engagement studies for fluvastatin, therefore, focus on quantifying its interaction with HMG-CoA reductase. While this compound is not typically the primary ligand studied, its near-identical pharmacodynamic profile means it engages with the receptor in the same manner as unlabeled fluvastatin. researchgate.net The key data regarding fluvastatin's binding affinity, which underpins these studies, has been well-characterized. For instance, fluvastatin exhibits a high affinity for HMG-CoA reductase, with a reported half-maximal inhibitory concentration (IC50) of 8 nM. medchemexpress.commedchemexpress.com It also shows inhibitory activity against the cytochrome P450 isoform CYP2C9, albeit with a lower affinity. caymanchem.com

Table 1: Binding Affinity of Fluvastatin for Molecular Targets This table is interactive. You can sort and filter the data.

Target Type of Inhibition Reported Affinity Citation
HMG-CoA Reductase Competitive Inhibitor IC50: 8 nM medchemexpress.commedchemexpress.com
HMG-CoA Reductase (rat enzyme) Inhibitor Ki: 0.3 nM caymanchem.com
Cytochrome P450 2C9 (CYP2C9) Inhibitor IC50: 100 nM caymanchem.com

The use of a deuterated analog like Fluvastatin D6 is based on the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic processes that involve the cleavage of this bond. scirp.org This property is particularly useful in metabolic stability assays, which are often conducted alongside target engagement studies to build a comprehensive preclinical profile of a drug candidate. By using Fluvastatin D6, researchers can study the metabolic fate of fluvastatin with greater clarity. evitachem.comchembk.com

Table 2: Compound Profile: this compound This table is interactive. You can sort and filter the data.

Property Detail Citation
Chemical Name This compound Salt chembk.com
Synonyms XU 62-320-d6 medchemexpress.com
Molecular Formula C24H20D6FNO4Na acetherapeutics.com
Primary Use in Research Internal standard for quantification of fluvastatin caymanchem.com
Parent Compound's Primary Target HMG-CoA Reductase drugbank.comtargetmol.com
Parent Compound's Active Enantiomer (3R,5S)-fluvastatin drugbank.com

Integration in Impurity Profiling and Reference Standard Development

Use of Fluvastatin (B1673502) D6 Sodium as a Certified Reference Material

Fluvastatin D6 sodium is utilized as a certified reference material (CRM) in pharmaceutical analysis. lgcstandards.comsigmaaldrich.com CRMs are highly characterized substances used to calibrate analytical instruments and validate methods. As a CRM, this compound provides a reliable standard against which lots of unlabeled fluvastatin can be compared, ensuring accuracy and consistency in quality control testing. sigmaaldrich.comsynzeal.comchemwhat.com These materials are produced under stringent manufacturing conditions, often accredited to international standards like ISO 17034 and ISO/IEC 17025, and are accompanied by a comprehensive Certificate of Analysis detailing their purity and characterization. lgcstandards.com

The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). caymanchem.comlcms.cz It is added in a known quantity to samples and helps to correct for variations that can occur during sample preparation, injection, and analysis. chromatographyonline.comwuxiapptec.comwikipedia.org This ensures that the measurement of the active pharmaceutical ingredient (API) and its impurities is precise and reliable.

Methodologies for Impurity Quantification and Purity Assessment of Unlabeled Fluvastatin

The quantification of impurities in fluvastatin is crucial for meeting the stringent requirements of regulatory agencies. alwsci.com Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and LC-MS being the most prominent. biomedres.usalwsci.comresearchgate.net

A validated reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of fluvastatin sodium in bulk and tablet forms. researchgate.net This method demonstrates linearity over a specific concentration range and has defined limits of detection (LOD) and quantitation (LOQ), making it suitable for routine quality control. researchgate.net

For highly sensitive and specific quantification, especially at low concentrations, LC-MS/MS methods are preferred. lcms.cznih.gov In these methods, this compound serves as an ideal internal standard. caymanchem.comlcms.czveeprho.com Because it is chemically almost identical to fluvastatin but has a different molecular weight due to the deuterium (B1214612) atoms, it behaves similarly during extraction and chromatography but can be distinguished by the mass spectrometer. nih.gov This allows for accurate quantification of fluvastatin in complex matrices like human plasma, with methods developed to detect concentrations as low as 0.1 ng/mL. lcms.cz

The following table outlines a typical analytical method for fluvastatin quantification using this compound as an internal standard:

ParameterDetails
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) lcms.cznih.gov
Internal Standard This compound lcms.cz
Sample Preparation Protein precipitation from plasma lcms.cz
Chromatography Reversed-phase column nih.gov
Detection Multiple Reaction Monitoring (MRM) mode nih.gov
Linear Range 0.2 to 50 ng/mL lcms.cz
Lower Limit of Detection 0.1 ng/mL lcms.cz

Standardization of Analytical Procedures in Pharmaceutical Research and Development

Standardization of analytical procedures is paramount in pharmaceutical research and development to ensure that results are reliable, reproducible, and compliant with regulatory standards. alwsci.com The use of this compound contributes significantly to this standardization. synzeal.comchemwhat.com

By serving as a consistent internal standard, this compound helps to minimize the variability of analytical methods. wuxiapptec.comresearchgate.net This is crucial during method development and validation, where the accuracy, precision, linearity, and robustness of the analytical procedure are rigorously assessed. synzeal.comchemwhat.comclearsynth.com The International Council for Harmonisation (ICH) provides guidelines that outline the requirements for validating analytical procedures, and the use of a well-characterized internal standard like this compound is a key component in meeting these requirements. alwsci.com

The availability of this compound as a CRM from various suppliers ensures that laboratories worldwide can standardize their methods against a common reference point, leading to greater consistency in data generated across different sites and studies. lgcstandards.comartis-standards.com

Traceability of Analytical Measurements through Isotopic Labeling

Isotopic labeling is a powerful technique that provides traceability to analytical measurements. musechem.comnaturesfingerprint.com In the context of pharmaceutical analysis, traceability means that the result of a measurement can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties.

The use of this compound, a stable isotope-labeled compound, allows for a high degree of confidence in the analytical results. nih.govsymeres.com The distinct mass difference between the labeled and unlabeled compounds allows for clear identification and quantification, even in complex biological matrices. lcms.cznih.gov This "isotopic fingerprinting" provides a highly specific method for product monitoring and can even be used to identify individual batches of a drug. naturesfingerprint.com The specificity achieved through isotopic labeling is analogous to DNA identification in its precision. naturesfingerprint.com

This traceability is crucial for regulatory submissions, as it provides a clear and scientifically sound basis for the reported purity and impurity levels of a drug product. It assures regulators that the analytical methods used are well-controlled and that the results are accurate and reliable.

Future Research Directions and Methodological Innovations

Advancements in High-Throughput Analytical Techniques for Fluvastatin (B1673502) D6 Sodium

The quantification of fluvastatin in biological matrices relies heavily on sensitive and robust analytical methods, where Fluvastatin D6 sodium is an indispensable tool. The future in this domain lies in the evolution of high-throughput screening (HTS) techniques that offer increased speed, sensitivity, and miniaturization.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the current gold standard for the analysis of statins. nih.gov Future advancements will likely focus on further reducing analysis times, which is critical for large-scale clinical and metabolic studies. nih.govnih.gov The use of this compound as an internal standard is essential in these advanced methods, as it co-elutes with the unlabeled analyte, effectively compensating for matrix effects and variations in instrument response, which is a key to achieving precision and accuracy. clearsynth.comtexilajournal.com

Innovations in sample preparation and introduction are also emerging. Techniques such as acoustic droplet ejection combined with mass spectrometry (AEMS) and other ambient ionization methods eliminate the need for traditional chromatography, enabling analysis rates that are orders of magnitude higher than conventional LC-MS tools. nih.gov As these technologies mature, developing optimized protocols incorporating this compound will be crucial for their application in fluvastatin-related research, ensuring data reliability in ultra-high-throughput workflows. aptochem.com

Analytical TechniquePotential Advancement for this compound AnalysisKey Benefit
UHPLC-MS/MS Development of sub-minute gradient elution methods.Increased sample throughput for large-scale studies.
Acoustic Ejection MS (AEMS) Direct analysis from microplates without chromatography.Drastic reduction in analysis time (seconds per sample).
Solid-Phase Microextraction (SPME) Miniaturized and automated sample cleanup and concentration.Improved sensitivity and reduced solvent consumption.

Exploration of Novel Synthetic Routes for Deuterium (B1214612) Labeling

The synthesis of deuterated compounds like this compound is a complex process. While established methods exist, future research is geared towards more efficient, selective, and sustainable synthetic strategies. researchgate.net

A particularly promising area is the application of biocatalysis. rsc.org Enzymes, such as oxidoreductases, offer near-perfect chemo-, stereo-, and isotopic selectivity under mild, ambient conditions. nih.govmanchester.ac.uk Researchers are developing strategies that use enzymes for asymmetric deuteration, employing inexpensive deuterium sources like heavy water (D₂O) and clean reductants like hydrogen gas (H₂). nih.govresearchgate.net This approach could provide a more efficient and environmentally friendly route to chiral deuterated compounds like the active enantiomers of fluvastatin. The use of transaminases to create chiral amines is another biocatalytic method that could be adapted for labeling various drug molecules. rsc.org

Furthermore, advancements in metal-catalyzed deuterium insertion at specific molecular sites continue to evolve, offering alternative pathways for labeling complex molecules. chemrxiv.org The development of these novel routes could lead to more cost-effective and scalable production of this compound and other deuterated standards.

Synthetic ApproachDescriptionAdvantage for Fluvastatin D6 Synthesis
Biocatalysis Use of enzymes (e.g., oxidoreductases) to catalyze deuteration. chemrxiv.orgHigh stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov
Metal-Catalyzed H-D Exchange Transition metal catalysts facilitate the exchange of hydrogen for deuterium.Potential for late-stage functionalization of complex molecules.
Flow Chemistry Continuous synthesis process instead of batch production.Improved reaction control, scalability, and safety.

Expanded Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems. In this context, this compound can transition from a simple analytical standard to a key tool in multi-omics research (e.g., metabolomics, proteomics, lipidomics).

In large-scale 'omics' studies, which generate vast and complex datasets, unwanted variation can obscure biological insights. researchgate.net The use of stable isotope-labeled internal standards like this compound is critical for data normalization, ensuring that observed changes are due to biological effects rather than analytical variability. clearsynth.comresearchgate.net

Future research could involve using this compound in metabolomic studies to precisely track the metabolic fate of fluvastatin and its impact on endogenous metabolic pathways. By spiking biological samples with the deuterated standard, researchers can accurately quantify not only the parent drug but also its metabolites, providing a clearer picture of its pharmacokinetics and pharmacodynamics on a system-wide level. clearsynth.com This approach enhances the understanding of xenobiotic metabolism as a complex network of molecular interactions. researchgate.net

Computational Chemistry and Modeling Applications for this compound Studies

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical and biological research. For this compound, these approaches offer avenues to predict its behavior and to refine experimental designs.

Molecular dynamics (MD) simulations can be employed to investigate the interaction of fluvastatin with biological membranes and target enzymes like HMG-CoA reductase. aip.orgresearchgate.netnih.gov By modeling both the deuterated and non-deuterated forms, researchers can gain insights into how the subtle change in mass affects molecular dynamics, binding affinity, and membrane permeation. aip.org Such simulations can help explain the pharmacological features of different statins based on their location and interaction within the cell membrane. researchgate.netnih.gov

Furthermore, computational models are being developed to predict the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution. faccts.de These predictive tools can help researchers understand how deuteration at specific sites on the fluvastatin molecule will affect its metabolism by enzymes like cytochrome P450. acs.orgnih.gov This predictive power can guide the synthesis of new deuterated analogs with potentially improved metabolic stability. Combining computational tools with experimental techniques like hydrogen-deuterium exchange mass spectrometry (DXMS) can provide detailed insights into protein-drug interactions. nih.gov

Modeling TechniqueApplication for this compoundResearch Insight
Molecular Dynamics (MD) Simulating the interaction of fluvastatin with lipid bilayers and proteins. aip.orgUnderstanding membrane permeability and enzyme binding dynamics.
Quantum Mechanics (QM) Calculating vibrational frequencies and zero-point energies.Predicting the magnitude of the kinetic isotope effect on metabolism. faccts.de
Docking & SAR Predicting binding modes of fluvastatin to its target enzyme.Guiding the design of new statin analogs.

Integration with Emerging Research Paradigms in Drug Discovery and Development

The role of deuterium in medicinal chemistry has expanded significantly beyond its use in internal standards. The strategic replacement of hydrogen with deuterium is now a recognized paradigm in drug discovery for creating new chemical entities with potentially superior pharmacokinetic profiles. nih.govneulandlabs.com

This "deuterium switch" approach leverages the kinetic isotope effect to slow down drug metabolism at specific sites, which can lead to a longer half-life, reduced formation of toxic metabolites, and more stable drug exposure. nih.govresearchgate.netdeutramed.com The FDA approval of deuterated drugs like deutetrabenazine has validated this strategy, spurring further research. nih.govneulandlabs.comresearchgate.net

Future research on this compound could explore whether the specific deuteration pattern in this molecule confers any advantageous metabolic properties compared to the non-deuterated parent drug. While Fluvastatin D6 is primarily designed to be an analytical tool, studying its metabolic profile could provide valuable data for the de novo design of next-generation deuterated statins. tandfonline.com This involves using deuterium as a tool in the iterative optimization of new compounds to enhance pharmacological properties from the outset of the discovery process. nih.govtandfonline.com Such studies could transform compounds like this compound from mere analytical reagents into templates for developing improved therapeutics. researchgate.net

Q & A

Q. How is Fluvastatin D6 sodium characterized and validated for use as an internal standard in pharmacokinetic studies?

this compound, a deuterium-labeled isotopologue of fluvastatin, is characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (>98%) and structural integrity. Validation includes testing for isotopic interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by comparing retention times and fragmentation patterns against unlabeled fluvastatin. Cross-reactivity with metabolites (e.g., hydroxyfluvastatin) must also be ruled out .

Q. What synthetic methodologies are employed to ensure regioselective deuteration in this compound?

Deuterium is introduced at six positions via catalytic hydrogen-deuterium exchange under controlled pH and temperature. The process is monitored using deuterium NMR to confirm selective labeling at non-labile sites (e.g., methyl or aromatic groups) to prevent isotopic dilution in biological matrices .

Q. How should researchers design experiments to assess batch-to-batch consistency in deuterated this compound?

Consistency is evaluated through:

  • Purity assays : HPLC-UV with a C18 column (USP method), comparing retention times and peak areas against USP reference standards.
  • Isotopic enrichment : Quantified via LC-MS using a calibration curve of deuterated vs. non-deuterated fluvastatin.
  • Residual solvent analysis : Gas chromatography (GC) to ensure compliance with ICH Q3C guidelines .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in dissolution profiles of cross-linked this compound capsules?

Discrepancies arise due to cross-linking in capsule formulations. To address this:

  • Use papain-containing dissolution media (pH 6.8) to enzymatically degrade cross-linked polymers, improving dissolution by 5–7% .
  • Validate methods via interlaboratory studies using USP Apparatus II (paddle) at 50 rpm, with UV detection at 305 nm .

Q. How can researchers mitigate interference from this compound’s anti-isomer in chromatographic purity testing?

The anti-isomer (present at 1–2% in USP reference standards) is resolved using:

  • Chiral stationary phases : Polysaccharide-based columns (e.g., Chiralpak AD-RH) with a mobile phase of acetonitrile/ammonium formate (pH 4.0).
  • System suitability criteria : Resolution (Rs) ≥2.0 between enantiomers, validated per ICH Q2(R1) guidelines .

Q. What methodologies are recommended for stability studies of this compound under varying storage conditions?

Conduct accelerated stability testing per ICH Q1A:

  • Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS for oxidative byproducts (e.g., lactone form).
  • Photostability : Expose to 1.2 million lux-hours UV light; assess isomerization using circular dichroism spectroscopy .

Q. How should conflicting data on HMG-CoA reductase inhibition potency between Fluvastatin D6 and non-deuterated forms be analyzed?

  • Perform dose-response assays in human hepatocytes, comparing IC50 values (8 nM for non-deuterated vs. 8.5 nM for D6).
  • Use kinetic isotope effect (KIE) analysis to determine if deuterium alters binding kinetics to the enzyme’s active site .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are optimal for analyzing interstudy variability in this compound’s pharmacokinetic parameters?

  • Apply mixed-effects modeling (e.g., NONMEM) to account for covariates like cytochrome P450 2C9 polymorphisms.
  • Use bootstrap resampling (≥1000 iterations) to estimate 95% confidence intervals for AUC and Cmax .

Q. How can researchers validate the absence of deuterium–protium exchange in this compound during long-term in vivo studies?

  • Conduct time-course plasma sampling with LC-MS/MS analysis to track deuterium loss.
  • Compare results with stable isotope-labeled internal standards (e.g., <sup>13</sup>C-fluvastatin) to distinguish biological vs. chemical exchange .

Tables

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodAcceptance CriteriaReference
Isotopic PurityHRMS≥98% D6 enrichment
Chromatographic PurityHPLC-UV (USP)RSD ≤2.0% for peak area
DissolutionUSP Apparatus IIQ = 80% in 30 min (papain media)

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